molecular formula C3F3N3 B042798 Cyanuric fluoride CAS No. 675-14-9

Cyanuric fluoride

Cat. No. B042798
CAS RN: 675-14-9
M. Wt: 135.05 g/mol
InChI Key: VMKJWLXVLHBJNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Improved Syntheses : Cyanuric fluoride can be prepared through a chlorine fluorine exchange process characterized by simplicity, low-cost reactants, and short time exposure. This method allows for the production of cyanuric fluoride on a scale of 50 to 100 grams (Gross et al., 2000).
  • One-step Synthesis for β-lactams : It also acts as an efficient acid activator reagent in the one-pot synthesis of β-lactams from substituted acetic acids and imines under mild conditions (Zarei, 2013).
  • Conversion of Phosphorus Oxyacids : Cyanuric fluoride is used for converting phosphorus oxy acids to their fluorinated analogues, both in solution and on solid support, offering high yields and efficient microscale synthesis (Wärme & Juhlin, 2010).

Molecular Structure Analysis

  • DFT Studies : Density Functional Theory (DFT) studies have explored the vibrational spectral characteristics of cyanuric fluoride. These studies provide insights into its optimized geometry, vibrational wavenumbers, molecular orbital calculations, and thermodynamic properties (Prabhaharan et al., 2015).
  • Spectroscopic Analysis : The Infrared and Raman spectra of cyanuric fluoride have been reported, providing valuable information about its active fundamentals and molecular structure (Griffiths & Irish, 1964).

Chemical Reactions and Properties

  • Tyrosine Modification : Studies have shown that cyanuric fluoride exhibits high selectivity in modifying tyrosine residues in proteins, a property that sets it apart from other chemical reagents (Gorbunoff, 1970).

Physical Properties Analysis

The physical properties of cyanuric fluoride, such as its spectral characteristics and molecular structure, have been extensively studied, contributing to a deeper understanding of this compound.

Chemical Properties Analysis

  • Mechanism of Fluoride Inhibition : Cyanuric fluoride's role in inhibiting protein synthesis in certain biological systems has been investigated, offering insights into its chemical properties and potential applications (Lin, Mosteller, & Hardesty, 1966).

Scientific Research Applications

  • Perovskite Solar Cells : Cyanuric fluoride is used to modify perovskite films, enhancing their crystallization and improving charge transfer and collection. This application is critical in advancing the efficiency of Perovskite Solar Cells (Sun et al., 2022).

  • Synthesis of β-lactams : It serves as an efficient acid activator reagent for the direct [2+2] ketene-imine cycloaddition in a one-pot synthesis of substituted acetic acids and imines, facilitating the synthesis of β-lactams (Zarei, 2013).

  • Spherical Carbon Nitride Nanostructures : Its use in synthesizing carbon nitride spheres suggests potential applications in lubricants, catalyst supports, gas storage, and drug delivery (Zimmerman et al., 2001).

  • Fluorinating Agent for Phosphorus Oxy Acids : As a fluorinating agent, it is used for converting phosphorus oxy acids into their fluorinated analogues, producing products suitable for micromolar scale synthesis of analytical standards (Wärme & Juhlin, 2010).

  • Organic Chemistry Applications : It is a popular agent for preparing simple fluorinating agents and converting carboxylic acids into acid fluorides (Gross et al., 2000).

  • Protein Modification : It exhibits high selectivity in modifying tyrosine residues in proteins, which is significant in protein chemistry (Gorbunoff, 1970).

  • Synthesis of Reactive Dyes : Cyanuric fluoride is used in synthesizing novel reactive dyes with good color fastness and fixation, less sensitivity to bath ratio, and good reproductivity (Zheng-gang, 2008).

  • Inhibitor for Carbonic Anhydrases : Derivatives of cyanuric fluoride efficiently inhibit carbonic anhydrases from Mycobacterium tuberculosis, suggesting potential in developing antimycobacterial agents (Ceruso et al., 2014).

  • Differentiating Protein Residues : It differentiates between free and bound or buried tyrosine residues in proteins, such as insulin (Aoyama et al., 1965).

  • Synthesis of Amino Acid Fluorides : At low temperatures, it mainly gives N,N-bis-protected amino acid fluorides, which are efficient acylating agents (Šavrda & Wakselman, 1992).

Safety And Hazards

Cyanuric fluoride is highly toxic by skin contact and inhalation . Contact can cause severe skin burns . Contact can irritate and burn the eyes, and may cause lacrimation (tearing) . Breathing Cyanuric fluoride can irritate the nose and throat causing coughing and wheezing . It is classified as an extremely hazardous substance in the United States .

properties

IUPAC Name

2,4,6-trifluoro-1,3,5-triazine
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InChI

InChI=1S/C3F3N3/c4-1-7-2(5)9-3(6)8-1
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InChI Key

VMKJWLXVLHBJNK-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NC(=N1)F)F)F
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Molecular Formula

C3F3N3
Record name CYANURIC FLUORIDE
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DSSTOX Substance ID

DTXSID6060975
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Molecular Weight

135.05 g/mol
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Physical Description

Cyanuric fluoride is a liquid. (EPA, 1998), Colorless liquid; [HSDB]
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Boiling Point

72.8 °C
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Density

1.60 at 25 °C/4 °C
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Product Name

Cyanuric fluoride

Color/Form

Colorless

CAS RN

675-14-9
Record name CYANURIC FLUORIDE
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Melting Point

-38 °C
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Synthesis routes and methods I

Procedure details

If 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine is used in place of cyanuric chloride as the starting material, very good yields of pure cyanuric fluoride are possible even with molar ratios of hydrogen fluoride/cyanuric halide which are lower than those mentioned above. For example, when 2,4-difluoro-6-chloro-s-triazine is used the reaction is advantageously carried out with a molar ratio of hydrogen fluoride/2,4-difluoro-6-chloro-s-triazine of 1:1 to 4:1, preferably about 2:1; if 2-fluoro-4,6-dichloro-s-triazine is used as the starting material, advantageous results are obtained with a molar ratio of hydrogen fluoride/2-fluoro-4,6-dichloro-s-triazine of 2:1 to 5:1 and preferably the reaction is carried out using a molar ratio of hydrogen fluoride/2-fluoro-4,6-dichloro-s-triazine of 3:1. When 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine is used as the starting material, the reaction is also carried out at temperatures betwen 150° C. and 300° C.; preferably the reaction is carried out at between 180° C. and 220° C., as when cyanuric chloride is used as the starting material. Pure cyanuric fluoride is likewise obtaining in high yield when a mixture of 2,4-difluoro-6-chloro-s-triazine and 2-fluoro-4,6-dichloro-s-triazine or a mixture of cyanuric chloride, 2,4-difluoro-6-chloro-s-triazine and 2-fluoro-4,6-dichloro-s-triazine is employed, in place of cyanuric chloride, 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine, as the starting material. In this case the most advantageous molar ratio of hydrogen fluoride/cyanuric halide mixture depends on the mixing ratio of the two or the three cyanuric halide components in the starting mixture. The most advantageous temperature range for the reaction when a mixture of cyanuric halides is used is the same as that when pure cyanuric chloride is employed as the starting material.
Name
hydrogen fluoride 2-fluoro-4,6-dichloro-s-triazine
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Synthesis routes and methods II

Procedure details

If 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine is used in place of cyanuric chloride as the starting material, very good yields of pure cyanuric fluoride are possible even with molar ratios of hydrogen fluoride/cyanuric halide which are lower than those mentioned above. For example, when 2,4-difluoro-6-chloro-s-triazine is used the reaction is advantageously carried out with a molar ratio of hydrogen fluoride/2,4-difluoro-6-chloro-s-triazine of 1:1 to 4:1, preferably about 2:1; if 2-fluoro-4,6-dichloro-s-triazine is used as the starting material, advantageous results are obtained with a molar ratio of hydrogen fluoride/2-fluoro-4,6-dichloro-s-triazine of 2:1 to 5:1 and preferably the reaction is carried out using a molar ratio of hydrogen fluoride/2-fluoro-4,6-dichloro-s-triazine of 3:1. When 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine is used as the starting material, the reaction is also carried out at temperatures betwen 150° C. and 300° C.; preferably the reaction is carried out at between 180° C. and 220° C., as when cyanuric chloride is used as the starting material. Pure cyanuric fluoride is likewise obtaining in high yield when a mixture of 2,4-difluoro-6-chloro-s-triazine and 2-fluoro-4,6-dichloro-s-triazine or a mixture of cyanuric chloride, 2,4-difluoro-6-chloro-s-triazine and 2-fluoro-4,6-dichloro-s-triazine is employed, in place of cyanuric chloride, 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine, as the starting material. In this case the most advantageous molar ratio of hydrogen fluoride/cyanuric halide mixture depends on the mixing ratio of the two or the three cyanuric halide components in the starting mixture. The most advantageous temperature range for the reaction when a mixture of cyanuric halides is used is the same as that when pure cyanuric chloride is employed as the starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanuric fluoride
Reactant of Route 2
Cyanuric fluoride
Reactant of Route 3
Cyanuric fluoride

Citations

For This Compound
1,210
Citations
S Groß, S Laabs, A Scherrmann… - Journal für …, 2000 - Wiley Online Library
… Cyanuric fluoride 2 is by far the most popular reagent to … that allows the generation of the cyanuric fluoride 2 for less than … 150–200 C, the cyanuric fluoride 2 was distilled off directly from …
Number of citations: 46 onlinelibrary.wiley.com
M Prabhaharan, AR Prabakaran… - … Acta Part A: Molecular …, 2015 - Elsevier
… Cyanuric fluoride was subjected to geometry optimization in the ground state. The optimized … The optimized molecular structure of the cyanuric fluoride with atom numbering scheme …
Number of citations: 53 www.sciencedirect.com
JE Griffiths, DE Irish - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
… Since cyanuric fluoride is a reactive compound and a potentially useful starting material for a variety of chemical reactions, a knowledge of its vibrational spectrum is desirable. …
Number of citations: 25 cdnsciencepub.com
N Fresno, R Pérez‐Fernández… - Journal of …, 2012 - Wiley Online Library
… Experimental and computed chemical shifts of cyanuric fluoride have been obtained for 13 C, 15 N, and 19 F. Spin‐spin coupling constants have been measured and compared with …
Number of citations: 30 onlinelibrary.wiley.com
MJ Gorbunoff - Archives of Biochemistry and Biophysics, 1970 - Elsevier
… cyanuric fluoride reactive and one unreactive residues; the reactive residues are of two types. Bovine serum albumin contains 13 cyanuric fluoride … contains six cyanuric fluoride reactive …
Number of citations: 27 www.sciencedirect.com
D Grisley, Jr, E Gluesenkamp… - The Journal of Organic …, 1958 - ACS Publications
… Reactions of cyanuric fluoride and cyanuric chloride with nucleophilic reagents. Ammonia and cyanuric fluoride. Ammonia was passed into a solution of cyanuric fluoride (2.72 g., 20 …
Number of citations: 30 pubs.acs.org
M Zarei - Journal of Chemical Research, 2013 - journals.sagepub.com
… This paper describes the use of cyanuric fluoride to activate the substituted acetic acids in the synthesis of 2-azetidinones via a ketene–imine cycloaddition reaction. The remarkable …
Number of citations: 26 journals.sagepub.com
R Liu, X Zhou - Journal of Molecular Structure: THEOCHEM, 1993 - Elsevier
… The equilibrium structure of cyanuric fluoride was optimized … electron diffraction structure of cyanuric fluoride is theoretically … the molecular structure of cyanuric fluoride noted previously. …
Number of citations: 2 www.sciencedirect.com
A Shokuhi Rad, S Alijantabar Aghouzi… - Molecular …, 2016 - Taylor & Francis
We studied the adsorption of cyanuric fluoride (CF) and s-triazine (ST) molecules on the surface of pristine as well as Al-doped graphenes using density functional theory calculations. …
Number of citations: 14 www.tandfonline.com
AF Maxwell, JS Fry, LA Bigelow - Journal of the American …, 1958 - ACS Publications
… this Laboratory dealing with perfluorinated organic compounds containing nitrogen, it became desirable to prepare in considerable amounts the interesting compound cyanuric fluoride, …
Number of citations: 25 pubs.acs.org

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